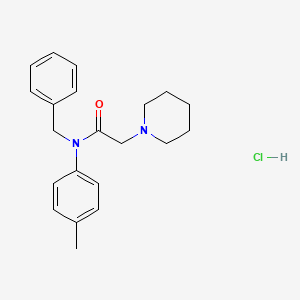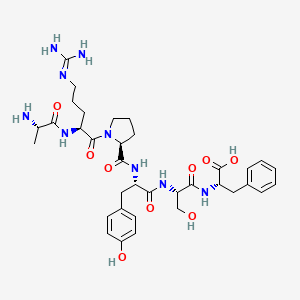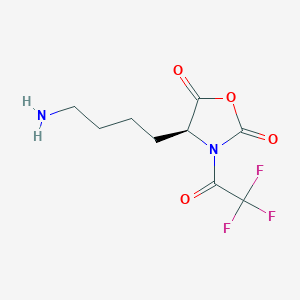![molecular formula C6H5N5O2S B14170063 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 7271-91-2](/img/structure/B14170063.png)
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-e][1,2,4]triazine family. This compound is of significant interest due to its diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, and analgesic properties . The structure of this compound features a pyrimido[4,5-e][1,2,4]triazine core with a methylsulfanyl group at the 3-position and keto groups at the 6 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to prevent the decomposition of the pyrimidine ring. The reaction conditions often include heating and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of 3-alkylthio derivatives to form 3-alkylsulfonyl derivatives, which can then be replaced by various nucleophiles under mild conditions . This method allows for the large-scale production of the compound while maintaining its structural integrity.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfonyl derivatives.
Substitution: The 3-alkylthio group can be replaced by various nucleophiles, such as oxy, azido, and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium sulfide for the formation of thiones and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent the decomposition of the uracil fragment.
Major Products
The major products formed from these reactions include 3-substituted pyrimido[4,5-e][1,2,4]triazine derivatives, which possess diverse biological activities .
Scientific Research Applications
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and interfere with cellular processes . For example, its antitumor activity is linked to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-e][1,2,4]triazine-6,8-diones: These compounds share the same core structure but differ in the substituents at the 3-position.
Pyrazolo[4,3-e][1,2,4]triazine derivatives: These compounds have a similar triazine ring system but with different substituents and biological activities.
Uniqueness
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylsulfanyl group at the 3-position enhances its antiviral and antimicrobial properties compared to other derivatives .
Properties
CAS No. |
7271-91-2 |
|---|---|
Molecular Formula |
C6H5N5O2S |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
3-methylsulfanyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C6H5N5O2S/c1-14-6-8-3-2(10-11-6)4(12)9-5(13)7-3/h1H3,(H2,7,8,9,11,12,13) |
InChI Key |
ASMCPGJTVDZGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)NC(=O)N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)

![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)


